molecular formula C98H132N20O20S4 B12383812 Octreotide dimer (parallel)

Octreotide dimer (parallel)

Cat. No.: B12383812
M. Wt: 2038.5 g/mol
InChI Key: USPMGGIWMBXPCN-MPABSRDBSA-N
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Description

Octreotide dimer (parallel) is a synthetic octapeptide and a dimer parallel of octreotide. Octreotide itself is a somatostatin receptor agonist and a synthetic analogue of the endogenous hormone somatostatin. It is primarily used in medical research due to its ability to mimic the inhibitory effects of somatostatin on growth hormone secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octreotide dimer (parallel) involves the formation of disulfide bonds between cysteine residues in the peptide chain. The process typically follows a liquid-phase peptide synthesis method using a 4 + 2 + 2 strategy. This method is scalable and produces the target peptide with a yield of approximately 56.4% .

Industrial Production Methods: Industrial production of octreotide dimer (parallel) involves large-scale peptide synthesis techniques. These methods ensure high purity and consistency of the product. The peptide is synthesized, purified, and then subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions: Octreotide dimer (parallel) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of octreotide dimer (parallel), which can be used for different research applications .

Scientific Research Applications

Octreotide dimer (parallel) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and functionalization techniques.

    Biology: Employed in studies related to somatostatin receptor signaling and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions like acromegaly, neuroendocrine tumors, and gastrointestinal disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic agents .

Mechanism of Action

Octreotide dimer (parallel) exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding activates phospholipase C through G proteins, leading to the production of inositol triphosphate and the activation of L-type calcium channels. These downstream effects result in the inhibition of growth hormone secretion and other cellular processes .

Comparison with Similar Compounds

Uniqueness: Octreotide dimer (parallel) is unique due to its dimeric structure, which may enhance its stability and binding affinity to somatostatin receptors compared to its monomeric counterparts. This structural difference can lead to improved pharmacokinetic properties and potentially greater therapeutic efficacy .

Properties

Molecular Formula

C98H132N20O20S4

Molecular Weight

2038.5 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R,24R,27S,30R,33S,36S,39R)-10,33-bis(4-aminobutyl)-19,24-bis[[(2R)-2-amino-3-phenylpropanoyl]amino]-16,27-dibenzyl-4-N,39-N-bis[(2R,3R)-1,3-dihydroxybutan-2-yl]-7,36-bis[(1R)-1-hydroxyethyl]-13,30-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4,39-dicarboxamide

InChI

InChI=1S/C98H132N20O20S4/c1-55(121)77(49-119)111-95(135)81-53-141-142-54-82(96(136)112-78(50-120)56(2)122)116-98(138)84(58(4)124)118-88(128)72(38-22-24-40-100)106-92(132)76(46-64-48-104-70-36-20-18-34-66(64)70)110-90(130)74(44-62-31-15-8-16-32-62)108-94(134)80(114-86(126)68(102)42-60-27-11-6-12-28-60)52-140-139-51-79(113-85(125)67(101)41-59-25-9-5-10-26-59)93(133)107-73(43-61-29-13-7-14-30-61)89(129)109-75(45-63-47-103-69-35-19-17-33-65(63)69)91(131)105-71(37-21-23-39-99)87(127)117-83(57(3)123)97(137)115-81/h5-20,25-36,47-48,55-58,67-68,71-84,103-104,119-124H,21-24,37-46,49-54,99-102H2,1-4H3,(H,105,131)(H,106,132)(H,107,133)(H,108,134)(H,109,129)(H,110,130)(H,111,135)(H,112,136)(H,113,125)(H,114,126)(H,115,137)(H,116,138)(H,117,127)(H,118,128)/t55-,56-,57-,58-,67-,68-,71+,72+,73+,74+,75-,76-,77-,78-,79+,80+,81+,82+,83+,84+/m1/s1

InChI Key

USPMGGIWMBXPCN-MPABSRDBSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)NC(=O)[C@@H](CC6=CC=CC=C6)N)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)[C@@H](C)O)C(=O)N[C@H](CO)[C@@H](C)O)C(=O)N[C@H](CO)[C@@H](C)O)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)NC(=O)C(CC6=CC=CC=C6)N)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)C(=O)NC(CO)C(C)O)C(=O)NC(CO)C(C)O)O

Origin of Product

United States

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